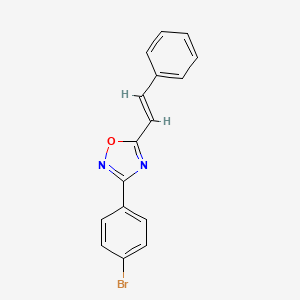
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient that cancer cells require for their growth and survival. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells and induce cell death. This compound has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of glutaminase, which leads to a decrease in the production of glutamate and other metabolites that are necessary for cancer cell growth. Physiologically, this compound induces cell death in cancer cells by disrupting their metabolic pathways. This compound has also been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for glutaminase and does not affect other enzymes or metabolic pathways. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One direction is to develop more potent and selective inhibitors of glutaminase that can be used as therapeutic agents for cancer treatment. Another direction is to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with ethylsulfonyl chloride to produce N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-2-aminobenzene. The second step involves the reaction of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-2-aminobenzene with 3-piperidinecarboxylic acid to produce this compound.
Applications De Recherche Scientifique
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an important enzyme that plays a key role in cancer cell metabolism. By selectively inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells and induce cell death. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-26(23,24)21-10-6-9-14(12-21)16(22)18-17-20-19-15(25-17)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIGEVMXHEWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)

![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5347186.png)